4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Overview
Description
The compound “4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid” contains several functional groups. The “4-(2-Fluorophenyl)” part refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached to the second carbon. The “1,2,3-thiadiazole” is a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom. The “5-carboxylic acid” indicates a carboxylic acid group attached to the fifth carbon of the thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the phenyl ring would likely result in a planar structure, while the electronegative fluorine atom and the polar carboxylic acid group could introduce some interesting electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. For example, compounds with certain functional groups might be toxic, corrosive, or flammable. Always refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it might be studied further as a potential drug candidate. Alternatively, if it has interesting chemical or physical properties, it might be used in materials science or other areas of chemistry .
Properties
IUPAC Name |
4-(2-fluorophenyl)thiadiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2S/c10-6-4-2-1-3-5(6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRKNRZOEXFLQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SN=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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